(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester
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Overview
Description
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 4’ position of the biphenyl structure and a methyl ester group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amino compound.
Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, sulfonic acids, or nitrating agents.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.
Scientific Research Applications
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4’-Amino-biphenyl-3-yl)-carbamic acid tert-butyl ester
- (4’-Amino-biphenyl-3-yl)-carbamic acid benzyl ester
Uniqueness
(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 2-[3-(4-aminophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)10-11-3-2-4-13(9-11)12-5-7-14(16)8-6-12/h2-9H,10,16H2,1H3 |
InChI Key |
ICYLQQVLZSIBGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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